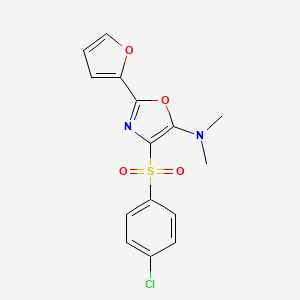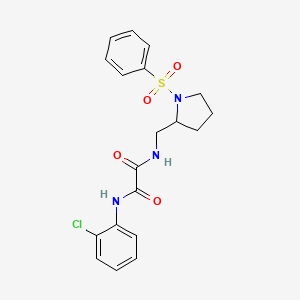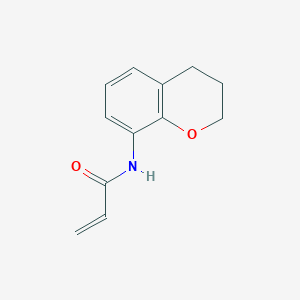![molecular formula C20H21N3O3S2 B2515318 N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 941966-31-0](/img/structure/B2515318.png)
N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that likely exhibits significant biological activity due to the presence of benzamide and sulfonyl moieties. Benzamide derivatives are known to possess a wide range of biological activities, including anticancer and antiarrhythmic properties. The sulfonyl group is often associated with Class III antiarrhythmic activity, as seen in various substituted benzamides and sulfonamides . Additionally, the thiazole ring is a common feature in many pharmacologically active compounds, contributing to properties such as antimicrobial activity .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the use of microwave-assisted methods, which provide a facile and solvent-free approach to creating novel compounds with potential anticancer activity . Similarly, the synthesis of sulfonamide compounds can be achieved through reactions with appropriate amines, as demonstrated in the creation of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . These methods are indicative of the possible synthetic routes that could be employed to create N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, X-ray diffraction studies can provide detailed insights into the crystal structure, which is crucial for understanding the molecular interactions and stability . The presence of a thiazole ring in the molecule could lead to interesting structural features, such as the formation of supramolecular gels driven by non-covalent interactions like π-π stacking and hydrogen bonding .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff's bases when reacted with appropriate aldehydes or ketones . The sulfonamide group can participate in reactions with amines to form substituted sulfonamides, which are relevant in the synthesis of compounds with potential Class III antiarrhythmic activity . The thiazole ring can also be involved in reactions, such as the synthesis of thiazolidin-3-yl carboxamides from carboxylic acid hydrazides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be predicted using computational methods such as Density Functional Theory (DFT). These studies can provide information on the stability of the molecule, charge distribution, and the energy of the frontier molecular orbitals, which are indicative of the compound's reactivity . The gelation behavior of thiazole-containing benzamides suggests that the compound might also exhibit similar properties, which could be influenced by the presence of methyl groups and S=O interactions .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Research has identified that derivatives similar to N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant antimicrobial and antifungal activities. For instance, compounds containing nitrogen-containing heterocyclic systems, including thiadiazoles, have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Agents
Several studies have synthesized benzamide derivatives, including compounds structurally related to N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, demonstrating potential as anticancer agents. For example, pro-apoptotic indapamide derivatives have shown anticancer activity, particularly against melanoma cell lines (Yılmaz et al., 2015). Additionally, derivatives containing thiazolyl moieties have been evaluated for their anticancer properties against various cancer cell lines, with some showing greater efficacy than reference drugs (Ravinaik et al., 2021).
Gelation Properties
The role of methyl functionality and non-covalent interactions in benzamide derivatives, like N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, has been explored in the context of supramolecular gelation. Research shows that certain amides in this class exhibit gelation behavior towards ethanol/water mixtures, influenced by π-π interactions and cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).
Synthesis and Structural Analysis
The synthesis of benzamide derivatives related to N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has been a focus of many studies. These involve various reactions leading to the formation of novel compounds, which are further characterized using spectroscopic methods (Adhami et al., 2012). The structural analysis provides insight into the potential applications of these compounds in various fields.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(12-16)21-13-27-19/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRTHRDJDLCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

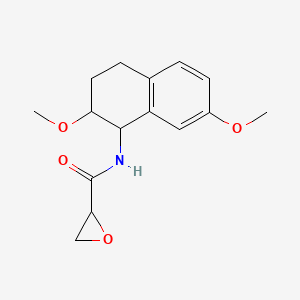

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

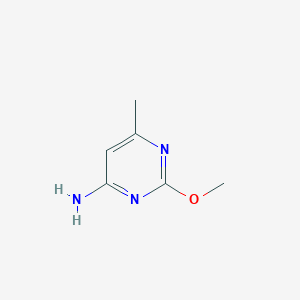
![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)
